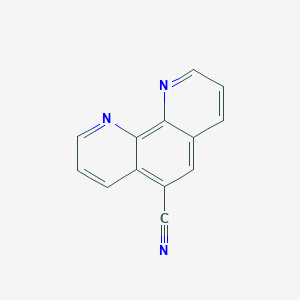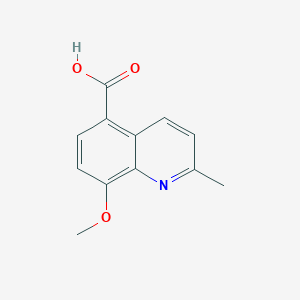
8-Methoxy-2-methylquinoline-5-carboxylic acid
Overview
Description
8-Methoxy-2-methylquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 8-MQCA and is a derivative of quinoline. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.
Mechanism Of Action
The mechanism of action of 8-MQCA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 8-MQCA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 8-MQCA in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially safer alternative to other compounds that may have toxic side effects. However, one limitation of using 8-MQCA is that it can be difficult to synthesize and may not be readily available in large quantities.
Future Directions
There are several potential future directions for research on 8-MQCA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 8-MQCA and to identify any potential side effects or limitations of its use.
Scientific Research Applications
8-MQCA has been the subject of numerous scientific studies due to its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
199872-12-3 |
|---|---|
Product Name |
8-Methoxy-2-methylquinoline-5-carboxylic acid |
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-methoxy-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
PZHNHWCXHIOKLE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
synonyms |
5-Quinolinecarboxylicacid,8-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


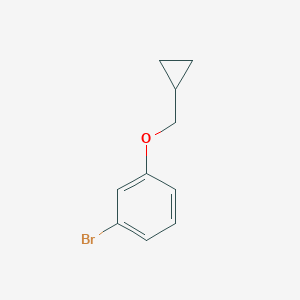
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
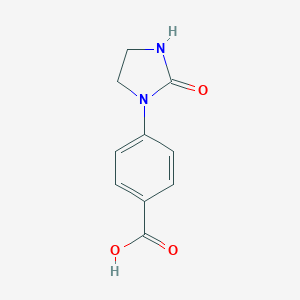
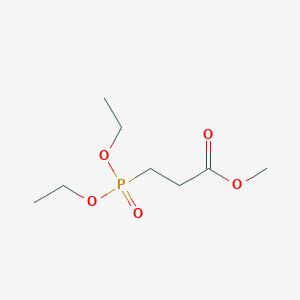
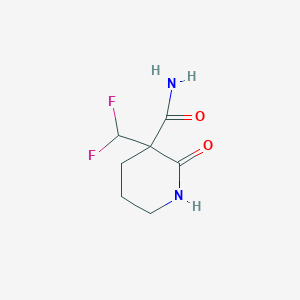
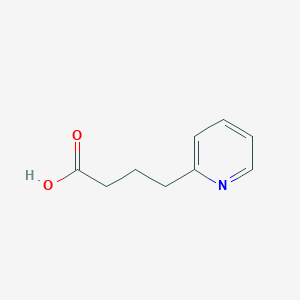
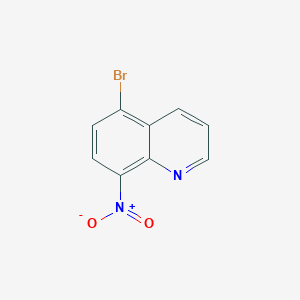
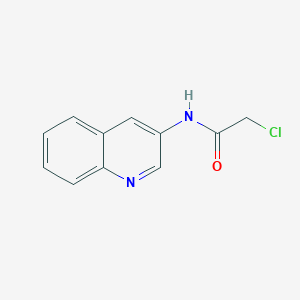
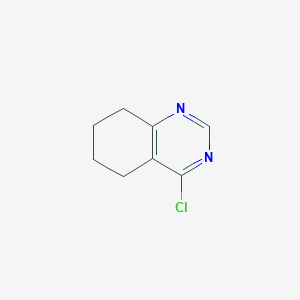
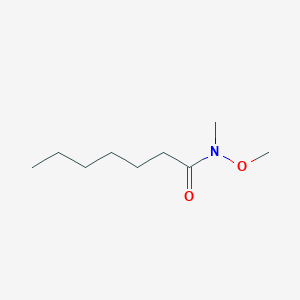
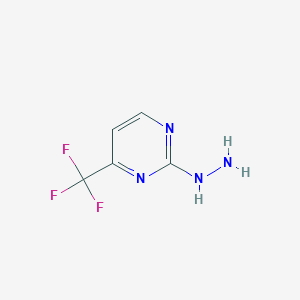
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
